molecular formula C8H9BrN2O B8484718 6-bromo-N-ethyl-2-pyridinecarboxamide

6-bromo-N-ethyl-2-pyridinecarboxamide

Cat. No.: B8484718
M. Wt: 229.07 g/mol
InChI Key: RKMRTADEHXYVIC-UHFFFAOYSA-N
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Description

6-Bromo-N-ethyl-2-pyridinecarboxamide is a brominated pyridine derivative featuring a carboxamide group substituted at the pyridine ring’s 2-position and an ethyl group attached to the amide nitrogen.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-N-ethylpyridine-2-carboxamide

InChI

InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-4-3-5-7(9)11-6/h3-5H,2H2,1H3,(H,10,12)

InChI Key

RKMRTADEHXYVIC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-bromo-N-ethyl-2-pyridinecarboxamide and its analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₈H₉BrN₂O - Bromine at pyridine 6-position
- Ethyl group on amide nitrogen
Likely intermediate for bioactive molecules; ethyl group may enhance lipophilicity.
6-Bromopyridine-2-carboxamide C₆H₅BrN₂O - Bromine at pyridine 6-position
- No alkyl group on amide nitrogen
Forms intramolecular N–H⋯N hydrogen bonds; used in crystallographic studies of cathepsin K inhibitors.
5-Bromo-N,6-dimethylpyridine-2-carboxamide C₈H₉BrN₂O - Bromine at pyridine 5-position
- Methyl groups at pyridine 6-position and amide nitrogen
Methyl groups increase steric hindrance, potentially reducing metabolic degradation.
6-Chloro-N-methylpyridine-2-carboxamide C₇H₇ClN₂O - Chlorine at pyridine 6-position
- Methyl group on amide nitrogen
Chlorine substitution reduces molecular weight and alters electronic properties vs. bromine.
N-(6-Bromopyridin-2-yl)-6-methylpyridine-2-carboxamide C₁₂H₁₀BrN₃O - Bromine at pyridine 6-position
- Methyl group on adjacent pyridine ring
Bipyridyl structure may enhance coordination chemistry for metal-organic frameworks (MOFs).
3-Bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide C₁₀H₁₀BrClN₃O₂ - Bromine and chlorine on fused imidazo-pyridine ring
- Hydroxyethyl group on amide
Fused ring system increases rigidity; hydroxyethyl improves solubility in polar solvents.

Key Structural and Functional Insights

Halogen Effects :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to chlorine, making brominated analogs more reactive in Suzuki-Miyaura cross-couplings .
  • Positional Isomerism: 5-Bromo derivatives (e.g., ) exhibit steric and electronic differences compared to 6-bromo isomers, affecting binding to biological targets like proteases.

Amide Substitution: N-Ethyl vs.

Heterocyclic Variations :

  • Imidazo-Pyridine Core : The fused imidazo-pyridine in offers enhanced π-stacking interactions, relevant in kinase inhibitor design, but may complicate synthetic routes.
  • Bipyridyl Structures : Compounds like are tailored for coordination chemistry, enabling applications in catalysis or MOFs.

Crystallographic Data :

  • 6-Bromopyridine-2-carboxamide forms S(5) rings via intramolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice. This contrasts with N-ethyl analogs, where bulkier substituents may disrupt packing efficiency.

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